2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[3-Cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic compound with a complex structure, belonging to the family of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions:
Step 1: A furan-2-yl-substituted 4-aminohexahydroquinoline is synthesized via a condensation reaction between furan-2-carbaldehyde and an appropriate amine.
Step 2: This intermediate undergoes cyclization and subsequent functionalization to introduce the cyano group and the sulfanyl linkage.
Step 3: The final step involves acylation with 3-methylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Scaling up for industrial production would involve optimization of the reaction conditions to maximize yield and purity. This might include tweaking reaction temperatures, solvent choices, and purification techniques, like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions:
Oxidation: The furan ring can be prone to oxidation under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring and the sulfanyl linkage offer sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides for alkylation, sulfonating agents for sulfonation.
Major Products
Oxidation of the furan ring can lead to the formation of furanoid acids.
Reduction of the cyano group forms the corresponding amine derivative.
Substitution reactions can introduce various functional groups onto the aromatic ring, leading to derivatives with potentially different properties.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound, possibly exhibiting antibacterial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its unique structural features which may interact with biological targets.
Industry: Explored for applications in materials science, such as in the creation of novel polymers or materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. The hexahydroquinoline scaffold is known to bind to various enzymes and receptors, potentially modulating their activity. The cyano group and the furan ring may also play roles in these interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide: Lacks the 3-methyl substitution, which may affect its biological activity.
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide: Different substitution pattern on the phenyl ring, possibly leading to variations in its properties.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-5-2-6-15(11-14)25-20(28)13-30-23-16(12-24)21(19-9-4-10-29-19)22-17(26-23)7-3-8-18(22)27/h2,4-6,9-11,21,26H,3,7-8,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLICXSZKXUNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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